molecular formula C18H16N2O2 B5648259 4-[(3,7-Dimethylquinolin-2-yl)amino]benzoic acid

4-[(3,7-Dimethylquinolin-2-yl)amino]benzoic acid

Cat. No.: B5648259
M. Wt: 292.3 g/mol
InChI Key: HBWDSXSXHVZBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,7-Dimethylquinolin-2-yl)amino]benzoic acid is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a quinoline ring substituted with dimethyl groups and an amino group attached to a benzoic acid moiety. This compound has garnered attention due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,7-Dimethylquinolin-2-yl)amino]benzoic acid typically involves the condensation of 3,7-dimethylquinoline with 4-aminobenzoic acid under specific reaction conditions. The process may include the use of catalysts, solvents, and controlled temperatures to achieve the desired product. For instance, the reaction may be carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization, purification through chromatography, and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-[(3,7-Dimethylquinolin-2-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(3,7-Dimethylquinolin-2-yl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including antiviral and anticancer activities.

    Industry: The compound is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 4-[(3,7-Dimethylquinolin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The quinoline ring and the amino group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-[(Quinolin-4-yl)amino]benzamide: Known for its antiviral properties.

    4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzoic acid: Exhibits moderate anti-influenza virus activity.

    4-(3-Cyclopropyl-4-((5-(4,5-dimethyl-2-(trifluoromethyl)phenyl)thiophen-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid: Shows inhibitory activity against specific enzymes.

Uniqueness

4-[(3,7-Dimethylquinolin-2-yl)amino]benzoic acid stands out due to its unique structural features, such as the presence of dimethyl groups on the quinoline ring, which may enhance its biological activity and specificity. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

4-[(3,7-dimethylquinolin-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11-3-4-14-10-12(2)17(20-16(14)9-11)19-15-7-5-13(6-8-15)18(21)22/h3-10H,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWDSXSXHVZBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=N2)NC3=CC=C(C=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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